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Compound of Interest

Compound Name: HJC0416

CAS No.: 1617518-22-5

Cat. No.: B607961 Get Quote

Abstract & Introduction
HJC0416 is a potent, orally bioavailable small-molecule inhibitor targeting the SH2 domain of

STAT3. Unlike earlier inhibitors (e.g., Stattic), HJC0416 demonstrates superior drug-like

properties and metabolic stability, making it a critical tool for investigating STAT3-driven

oncogenesis in breast (TNBC) and pancreatic cancers.

However, like many substituted benzamide/thiophene derivatives, HJC0416 exhibits significant

lipophilicity. Improper formulation leads to precipitation in vivo, resulting in erratic

pharmacokinetics and sub-therapeutic exposure.

This guide provides a validated, self-consistent protocol for preparing HJC0416 for

intraperitoneal (i.p.) and oral (p.o.) administration, utilizing a Co-solvent System to ensure

solubility and bioavailability.

Mechanism of Action
HJC0416 blocks the STAT3 SH2 domain, preventing the dimerization required for nuclear

translocation and transcriptional activity.
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Figure 1: Mechanism of Action. HJC0416 competitively binds the SH2 domain, inhibiting STAT3

phosphorylation and dimerization.

Physicochemical Profile & Safety
Before formulation, verify the compound identity and calculate the exact mass required based

on the specific salt form (Free Base vs. HCl) indicated on your vial.

Property Specification Notes

Chemical Name

5-chloro-N-(1,1-dioxo-1-

benzothiophen-6-yl)-2-

hydroxybenzamide

Verify CAS: 1617518-22-5

(Free Base) or 2415263-08-8

(HCl)

Molecular Weight ~349.79 g/mol (Free Base)

Critical: Check label.[1][2][3][4]

[5] If using HCl salt, adjust

mass calculation.

Solubility (In Vitro) DMSO: ≥ 10 mg/mL (28 mM)
Insoluble in water/saline

without co-solvents.

Appearance Off-white to pale yellow solid
Protect from light. Store at

-20°C.

Handling Irritant. Use PPE.

DMSO penetrates skin; handle

stock solutions with double

gloves.

Protocol A: Preparation of Master Stock (DMSO)
This stock solution is the foundation for all subsequent dilutions. It allows for long-term storage

(if kept anhydrous) and precise dosing.

Materials:

HJC0416 Powder

Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Sigma-Aldrich or equivalent)
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Amber glass vials (Borosilicate)

Procedure:

Calculate: Determine the concentration needed for the Master Stock. A concentration of 50

mg/mL or 100 mM is recommended to keep the final DMSO volume low (<10%) in the

animal.

Weigh: Accurately weigh HJC0416 into a sterile amber vial.

Dissolve: Add the calculated volume of Anhydrous DMSO.

Vortex: Vortex vigorously for 1-2 minutes until the solution is perfectly clear.

Inspect: Hold against a light source. If particulates remain, sonicate in a water bath at 37°C

for 5 minutes.

Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at

-20°C or -80°C.

Protocol B: In Vivo Formulation (The Co-Solvent
System)
Context: For in vivo studies (IP or Oral), pure DMSO is toxic. You must dilute the stock into an

aqueous vehicle. However, adding water directly to hydrophobic drugs in DMSO causes

immediate precipitation ("crashing out").

The Solution: Use a graded polarity system: DMSO

PEG300

Tween 80

Saline.

Target Formulation:

10% DMSO (Solubilizer)
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40% PEG300 (Co-solvent/Viscosity enhancer)

5% Tween 80 (Surfactant/Stabilizer)

45% Saline (0.9% NaCl) (Bulking agent)

Step-by-Step Mixing Procedure (Critical)
Example Calculation: Preparing 1.0 mL of working solution at 1 mg/mL (for a 10 mg/kg dose in

a 20g mouse, injection volume 200 µL).

Step 1 (Solubilization):

Take 100 µL of Master Stock (10 mg/mL in DMSO).

Place in a fresh, sterile 1.5 mL tube.

Step 2 (Stabilization):

Add 400 µL of PEG300.

Action: Vortex immediately and thoroughly. The solution should be viscous but clear.

Why: PEG bridges the polarity gap between DMSO and water.

Step 3 (Emulsification):

Add 50 µL of Tween 80.

Action: Vortex gently (avoid excessive foaming).

Step 4 (Dilution):

Add 450 µL of Warm Sterile Saline (37°C).

Action: Add dropwise while vortexing.

Why: Adding warm saline prevents thermal shock precipitation.
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Final Check: The solution should be clear to slightly opalescent. If cloudy/precipitated, do not

administer IV/IP. Sonicate for 5 mins. If precipitation persists, the concentration is too high for

this vehicle; reduce dose or concentration.
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Figure 2: Critical Mixing Order. Aqueous phase (Saline) must be added last to prevent drug

precipitation.

Dosing Guidelines & Administration
Based on pharmacokinetic data from Chen et al. and Zhang et al., HJC0416 requires different

dosing regimens depending on the route.

Parameter Intraperitoneal (i.p.) Oral Gavage (p.o.)

Typical Dose 10 - 25 mg/kg 50 - 100 mg/kg

Frequency Daily (q.d.) Daily (q.d.)

Vehicle Protocol B (Solution)
Protocol B (Solution) OR 0.5%

Methylcellulose (Suspension)

Volume/Mouse 100 - 200 µL (per 20g mouse) 100 - 200 µL (per 20g mouse)

Needle Size 27G - 30G 18G - 20G Gavage Needle

Study Duration 7 - 21 Days 14 - 28 Days

Note on Oral Suspension: If the Co-solvent solution (Protocol B) is too difficult to prepare at

high concentrations (e.g., 100 mg/kg), you may use a Suspension Method:

Weigh HJC0416 powder.

Add 0.5% CMC (Carboxymethylcellulose) or 0.5% Methylcellulose.
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Sonicate and homogenize until a uniform suspension is achieved. Note: Suspensions

generally have lower bioavailability than solutions.

Quality Control & Troubleshooting
Precipitation Check: Before every injection, invert the tube. If crystals are visible, the

effective dose will be lower than calculated, and IP injection may cause local

irritation/peritonitis.

pH Check: Ensure the final formulation pH is between 6.0 and 7.5. Extreme pH can cause

pain upon injection.

Freshness: Prepare the working solution (Protocol B) fresh daily. The Master Stock (DMSO)

can be stored for months at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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